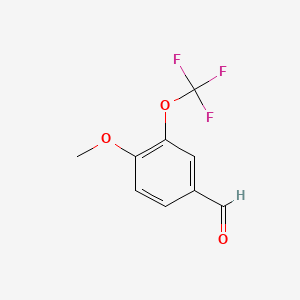

2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

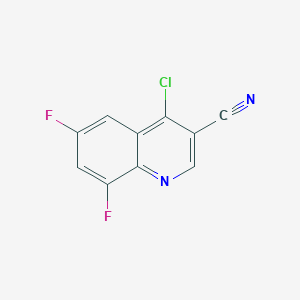

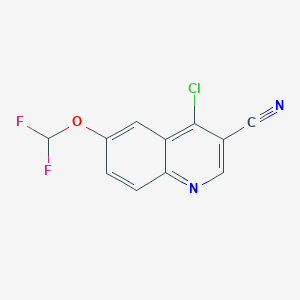

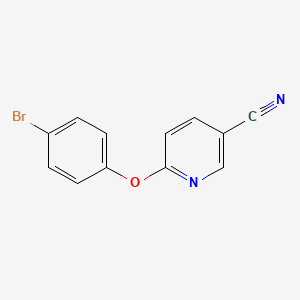

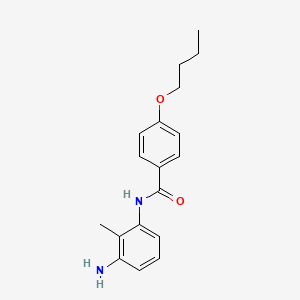

The compound is a complex organic molecule. It likely contains a cyanophenyl group (a phenyl group attached to a cyanide), and a trifluoromethylacetophenone group (a ketone with a trifluoromethyl group attached) .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized via selective amidation of related acetates .Wissenschaftliche Forschungsanwendungen

-

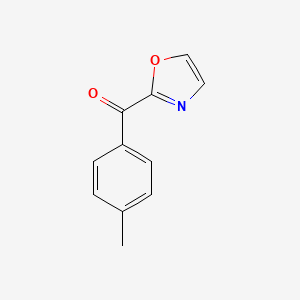

Synthesis of Multi-Substituted Pyrrole Derivatives

- Field : Organic Chemistry

- Application Summary : This compound is used in the synthesis of multi-substituted pyrrole derivatives through a [3+2] cycloaddition reaction with tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures .

- Method of Application : The Van Leusen [3+2] cycloaddition reaction based on TosMICs and electron-deficient compounds as a substrate is one of the most convenient methods to synthetize pyrrole heterocycles .

- Results : This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .

-

Potential Anticancer Agents

- Field : Medicinal Chemistry

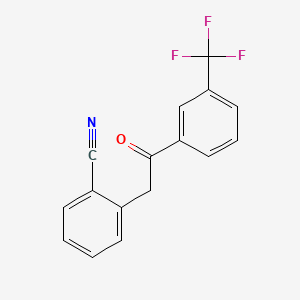

- Application Summary : A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed as potential anticancer agents .

- Method of Application : These compounds were obtained in good yields via methyl-2-(2-cyanophenyl)acetates selective amidation using AlMe3 as catalyst .

- Results : The specific results or outcomes of this research were not detailed in the source .

-

Antibacterial Agents

- Field : Medicinal Chemistry

- Application Summary : Pyrrole and its polysubstituted derivatives, which can be synthesized using this compound, have been found to have good bioactivity such as antibacterial .

- Method of Application : The synthesis of these compounds often involves the Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds .

- Results : The specific results or outcomes of this research were not detailed in the source .

-

Antifungal Agents

- Field : Medicinal Chemistry

- Application Summary : Similar to the antibacterial application, pyrrole and its polysubstituted derivatives have been found to have antifungal properties .

- Method of Application : The synthesis of these compounds often involves the Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds .

- Results : The specific results or outcomes of this research were not detailed in the source .

-

Anti-Inflammatory Agents

- Field : Medicinal Chemistry

- Application Summary : Pyrrole and its polysubstituted derivatives, which can be synthesized using this compound, have been found to have anti-inflammatory properties .

- Method of Application : The synthesis of these compounds often involves the Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds .

- Results : The specific results or outcomes of this research were not detailed in the source .

-

Antiviral Agents

- Field : Medicinal Chemistry

- Application Summary : Similar to the anti-inflammatory application, pyrrole and its polysubstituted derivatives have been found to have antiviral properties .

- Method of Application : The synthesis of these compounds often involves the Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds .

- Results : The specific results or outcomes of this research were not detailed in the source .

Eigenschaften

IUPAC Name |

2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c17-16(18,19)14-7-3-6-12(8-14)15(21)9-11-4-1-2-5-13(11)10-20/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFORLDRXUOUPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642332 |

Source

|

| Record name | 2-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone | |

CAS RN |

898784-47-9 |

Source

|

| Record name | 2-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-difluoro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B1325370.png)